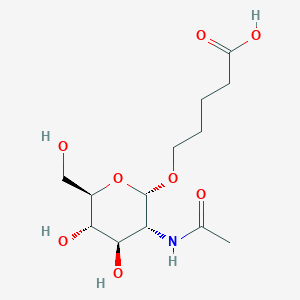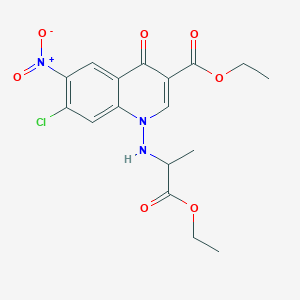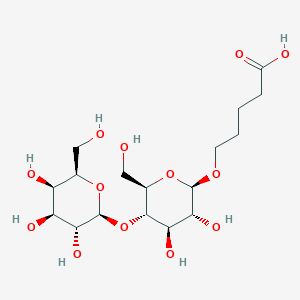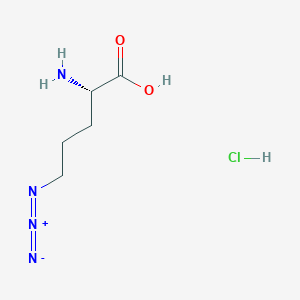
5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid, also known as 5-Amino-5-deoxy-α-D-glucopyranose (5-Amino-5-deoxy-α-D-glucopyranosyl-oxy pentanoic acid), is a naturally occurring amino sugar that is found in a variety of organisms and is a key component in many essential biological processes. It is a monosaccharide, meaning it is composed of one sugar molecule, and is a derivative of glucose. It is also known as an amino sugar, as it contains an amine group attached to the sugar molecule. 5-Amino-5-deoxy-α-D-glucopyranosyl-oxy pentanoic acid has many important physiological and biochemical functions, such as being a precursor to a variety of important compounds in the body, including glycoproteins, glycosaminoglycans, and proteoglycans.
Mécanisme D'action
The mechanism of action of 5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acidoxy-α-D-glucopyranosyl-oxy pentanoic acid is not fully understood. However, it is believed that it acts as a substrate for the enzyme glucosyltransferase, which is involved in the synthesis of glycoproteins, glycosaminoglycans, and proteoglycans. Additionally, it is believed that it is involved in the regulation of carbohydrate metabolism, as it can act as a substrate for the enzyme hexokinase, which is involved in the breakdown of glucose.
Biochemical and Physiological Effects
5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acidoxy-α-D-glucopyranosyl-oxy pentanoic acid has a wide range of biochemical and physiological effects. It is involved in the synthesis of important compounds, such as glycoproteins, glycosaminoglycans, and proteoglycans, which are essential for many cellular processes. Additionally, it is involved in the regulation of carbohydrate metabolism, as it can act as a substrate for the enzyme hexokinase, which is involved in the breakdown of glucose. Furthermore, it is involved in the regulation of the immune system, as it can act as a substrate for the enzyme glucosyltransferase, which is involved in the synthesis of glycoproteins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acidoxy-α-D-glucopyranosyl-oxy pentanoic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a wide variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is relatively expensive and is not widely available. Additionally, it is difficult to obtain pure samples of the compound, as it is often contaminated with other compounds.
Orientations Futures
There are a number of potential future directions for research involving 5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acidoxy-α-D-glucopyranosyl-oxy pentanoic acid. One potential future direction is to further study the mechanism of action of the compound and its role in carbohydrate metabolism. Additionally, further research could be conducted to explore the potential therapeutic applications of the compound, such as its potential use as an anti-inflammatory agent or as an immunosuppressant. Furthermore, further research could be conducted to explore the potential applications of the compound in the synthesis of glycoproteins, glycosaminoglycans, and proteoglycans. Finally, further research could be conducted to explore the potential applications of the compound in the study of enzyme-catalyzed reactions.
Méthodes De Synthèse
The synthesis of 5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acidoxy-α-D-glucopyranosyl-oxy pentanoic acid is relatively straightforward and is typically accomplished through a two-step process. The first step involves the reaction of 5-chloro-2-acetamido-2-deoxy-α-D-glucopyranosyl-oxy pentanoic acid with sodium hydroxide to form 5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acidoxy-α-D-glucopyranosyl-oxy pentanoic acid. The second step involves the reaction of the resulting product with hydrochloric acid to form the desired product.
Applications De Recherche Scientifique
5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acidoxy-α-D-glucopyranosyl-oxy pentanoic acid has a wide variety of applications in scientific research. It is used as a key component in the synthesis of many important compounds, including glycoproteins, glycosaminoglycans, and proteoglycans. It is also used in the study of enzyme-catalyzed reactions, as it can be used to study the structure and function of enzymes. Additionally, it is used in the study of carbohydrate metabolism, as it can be used to study the role of carbohydrates in metabolism.
Propriétés
IUPAC Name |
5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO8/c1-7(16)14-10-12(20)11(19)8(6-15)22-13(10)21-5-3-2-4-9(17)18/h8,10-13,15,19-20H,2-6H2,1H3,(H,14,16)(H,17,18)/t8-,10-,11-,12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWIEESVLJVJGK-WECGXBHGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCCCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid](/img/structure/B6310466.png)
![exo-cis-(+/-)-1-(N-Carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310471.png)
![(+/-)-tert-Butyl-1-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate, 98%](/img/structure/B6310480.png)